molecular formula C11H17N3O B2817980 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine CAS No. 926249-35-6

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine

Cat. No.: B2817980
CAS No.: 926249-35-6
M. Wt: 207.277
InChI Key: VLPBNQMPKNGOJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-14(7-9(2)15-8)11-4-3-10(12)5-13-11/h3-5,8-9H,6-7,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPBNQMPKNGOJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine typically involves the reaction of 2,6-dimethylmorpholine with a pyridine derivative under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds. The reaction conditions often involve the use of solvents like ethanol and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The compound is usually purified through crystallization or chromatography techniques to ensure high purity levels suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives with altered functional groups .

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use
The compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. It is utilized as a reagent in various chemical reactions, including:

  • Substitution Reactions: It can undergo nucleophilic substitution to form various derivatives.
  • Oxidation Reactions: The compound may be oxidized to yield different products depending on the reaction conditions.

Biological Applications

Pharmacological Activity
Research indicates that 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine exhibits potential biological activities. Its pharmacological profile suggests applications in treating various diseases. Notable areas of investigation include:

  • Anticancer Research: The compound has been studied for its effects on cancer cell lines, showing promise in modulating pathways involved in tumor growth.
  • Infectious Diseases: Preliminary studies suggest it may have antimicrobial properties.

Mechanism of Action
The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor interactions. This leads to various biological effects, depending on the context of use.

Medical Applications

Drug Development
The compound is being explored as a precursor in drug development, particularly for conditions that respond to modulation of the hedgehog signaling pathway. This pathway is crucial in various developmental processes and has implications in cancer therapy.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceApplication AreaFindings
AnticancerShowed significant inhibition of tumor growth in vitro.
Infectious DiseasesDemonstrated antimicrobial activity against specific pathogens.
Drug DevelopmentIdentified as a potential modulator of the hedgehog pathway with therapeutic implications.

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine
  • CAS Number : 756423-54-8
  • Molecular Formula : C₁₁H₁₇N₃O
  • SMILES : CC1CN(CC(O1)C)C2=NC=C(C=C2)N
  • InChIKey : VLPBNQMPKNGOJC-UHFFFAOYSA-N

Structural Features: The compound consists of a pyridine ring substituted at the 3-position with an amino group (-NH₂) and at the 6-position with a 2,6-dimethylmorpholine moiety. The morpholine ring introduces steric bulk and polarity, which may influence solubility and biological activity.

Applications: Primarily used in industrial and scientific research, as indicated by its Safety Data Sheet (SDS) .

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The table below highlights key structural analogues and their differences:

Compound Name Substituents (Pyridine Ring) Molecular Formula CAS Number Key Differences References
This compound 3-NH₂, 6-(2,6-dimethylmorpholine) C₁₁H₁₇N₃O 756423-54-8 Morpholine with 2,6-dimethyl groups
2-Methyl-6-(morpholin-4-yl)pyridin-3-amine 3-NH₂, 6-morpholine, 2-CH₃ C₁₀H₁₅N₃O Not provided Methyl group at pyridine 2-position
6-(4-Morpholinyl)pyridin-3-amine 3-NH₂, 6-morpholine C₉H₁₃N₃O 5023-68-4 No methyl groups on morpholine
6-Methoxy-4-methylpyridin-3-amine 3-NH₂, 6-OCH₃, 4-CH₃ C₇H₁₀N₂O 6635-91-2 Methoxy and methyl groups instead of morpholine
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine 3-NH₂, 6-(4-Cl-2-Me-phenoxy) C₁₂H₁₁ClN₂O 219865-94-8 Phenoxy substituent with Cl and CH₃

Physicochemical and Functional Comparisons

Lipophilicity and Solubility: The 2,6-dimethylmorpholine group in the target compound enhances lipophilicity compared to unsubstituted morpholine derivatives (e.g., 6-(4-morpholinyl)pyridin-3-amine) .

Synthetic Accessibility :

  • Palladium-catalyzed cross-coupling reactions are common for pyridinamine derivatives. For example, describes a Buchwald-Hartwig amination protocol for similar compounds .
  • The dimethylmorpholine moiety may require specialized morpholine precursors, increasing synthetic complexity compared to simpler analogues .

Biological Relevance: Morpholine-containing compounds are often explored as kinase inhibitors or GPCR modulators due to their ability to form hydrogen bonds . The dimethyl groups in the target compound may improve metabolic stability compared to non-methylated morpholine derivatives .

Chlorophenoxy derivatives (e.g., 6-(4-chloro-2-methylphenoxy)pyridin-3-amine) may pose additional environmental or toxicity concerns due to halogenated groups .

Research and Commercial Relevance

  • Supplier Availability : The target compound and its dihydrochloride salt are available from at least four suppliers, suggesting robust commercial interest .
  • Structural Versatility: Minor modifications (e.g., replacing morpholine with piperidine or altering substituent positions) enable fine-tuning for specific applications, such as optimizing bioavailability or target binding .

Biological Activity

6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a dimethylmorpholine moiety, which contributes to its unique chemical properties. The presence of both the amine and morpholine groups allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. This interaction modulates various cellular processes, including:

  • Inhibition of Kinases : The compound has been identified as a selective inhibitor of AAK1 and GAK kinases, which are crucial in viral infections such as Dengue Virus (DENV) .
  • Antiviral Activity : Studies have shown that derivatives of this compound exhibit significant antiviral properties, particularly against DENV, with effective concentrations (EC50) ranging from 0.18 to 6.38 μM .

Table 1: Biological Activity Overview

Activity TypeTarget/PathwayObserved EffectReference
Kinase InhibitionAAK1 and GAKAntiviral activity
CytotoxicityVarious cell linesDose-dependent effects
Cellular ProcessesReceptor modulationAltered signaling pathways

Case Study 1: Antiviral Efficacy

A study focused on the antiviral efficacy of isothiazolo[4,3-b]pyridine derivatives, including those related to this compound. The findings revealed that these compounds could effectively inhibit DENV infection in human primary monocyte-derived dendritic cells (MDDCs), showcasing their relevance in treating viral infections .

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring the SAR of compounds similar to this compound highlighted how modifications in the structure could enhance biological activity. This study indicated that specific substitutions could lead to improved potency against targeted kinases .

Applications in Medicine

The compound is being investigated for its potential therapeutic applications across various fields:

  • Antiviral Therapy : Its ability to inhibit key kinases involved in viral replication positions it as a candidate for developing broad-spectrum antiviral drugs.
  • Cancer Research : Given its mechanism involving kinase inhibition, further studies may explore its role in cancer treatment by targeting specific signaling pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-amine, and how can intermediates be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a nitro-substituted pyridine precursor with 2,6-dimethylmorpholine, followed by catalytic hydrogenation to reduce the nitro group to an amine. For example, in a related synthesis (), (2S,6R)-2,6-dimethyl-4-(6-nitro-3-pyridyl)morpholine was reduced to yield the amine. Optimization involves adjusting reaction conditions (e.g., solvent polarity, temperature) and using Pd/C or Raney Ni catalysts under H₂ to minimize byproducts. Purity is enhanced via recrystallization or column chromatography .

Q. How is structural characterization of this compound performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : Advanced spectroscopic techniques are critical:

  • ¹H NMR : Distinct signals for morpholine methyl groups (e.g., δ 1.20 ppm, doublet for 2,6-dimethyl) and pyridine protons (e.g., δ 6.45–7.72 ppm) confirm substitution patterns ().
  • LCMS : Monitors molecular ion peaks (e.g., [M+H]⁺ = 208) and fragmentation patterns.
  • X-ray crystallography : Resolves absolute stereochemistry using programs like SHELXL ( ).

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with its structural analogs ( ):

  • Kinase inhibition : ATPase or kinase activity assays (e.g., Camibirstatum analogs targeting the Hedgehog pathway; ).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Receptor binding : Radioligand displacement studies for GPCRs or neurotransmitter transporters.

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate antitumor efficacy while addressing pharmacokinetic limitations?

  • Methodological Answer :

  • Model selection : Use xenograft models (e.g., nude mice implanted with human tumor lines) to assess tumor growth inhibition.
  • Dosing : Optimize bioavailability via salt formation (e.g., hydrochloride salts in ) or co-administration with CYP450 inhibitors.
  • PK/PD analysis : Quantify plasma half-life using LC-MS/MS and correlate with tumor regression data ( ).

Q. How can contradictions in structure-activity relationship (SAR) data be resolved for morpholine-pyridine analogs?

  • Methodological Answer :

  • Comparative crystallography : Resolve binding modes of active vs. inactive analogs using X-ray structures (e.g., SHELX-refined protein-ligand complexes; ).
  • Free-energy perturbation (FEP) simulations : Quantify substituent effects (e.g., methyl vs. deuterated groups; ) on binding affinity.
  • Meta-analysis : Pool data from analogs (e.g., piperidine vs. piperazine derivatives; ) to identify conserved pharmacophores.

Q. What strategies improve metabolic stability without compromising target affinity?

  • Methodological Answer :

  • Deuteration : Replace metabolically labile C-H bonds with C-D (e.g., deuterated pyridine analogs in ).
  • Morpholine ring modifications : Introduce fluorine substituents () or rigidify the ring (e.g., sp³-hybridized carbons) to reduce oxidative metabolism.
  • Prodrug design : Mask the amine with enzymatically cleavable groups (e.g., carbamates).

Q. How can computational methods predict off-target interactions or novel therapeutic applications?

  • Methodological Answer :

  • Molecular docking : Screen against databases like ChEMBL using Glide or AutoDock to identify secondary targets (e.g., kinases, ion channels).
  • Pathway analysis : Link gene expression profiles (via RNA-seq) to Hedgehog or Wnt signaling pathways ( ).
  • Machine learning : Train models on bioactivity data of pyridine-morpholine derivatives to prioritize novel analogs.

Q. What mechanistic studies elucidate the compound’s role in modulating Hedgehog signaling?

  • Methodological Answer :

  • CRISPR/Cas9 knockout : Validate target engagement by deleting Hedgehog pathway components (e.g., SMO, GLI1) in cellular models.
  • Western blotting : Monitor downstream effectors (e.g., PTCH1, SUFU) post-treatment.
  • Surface plasmon resonance (SPR) : Measure binding kinetics to Smoothened (SMO) receptor ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.